molecular formula C25H23N3O3S3 B12213202 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12213202
M. Wt: 509.7 g/mol
InChI Key: ZDGBQOYNIKAERG-QNGOZBTKSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a (5Z)-configured methylidene group bridging a pyrazole ring substituted with phenyl and 4-(propylsulfanyl)phenyl groups. Thiazolidinones are widely studied for their pharmacological properties, including antidiabetic, antimicrobial, and anti-inflammatory activities . The propylsulfanyl substituent on the phenyl ring introduces electron-rich sulfur, which may influence electronic properties and binding affinity compared to halogenated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps. One common method includes the condensation of 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazolidinone backbone, which is known for its biological activity. The presence of multiple functional groups, including a thiazolidine ring, a propanoic acid moiety, and a pyrazole derivative, contributes to its potential pharmacological properties. Understanding these properties is crucial for exploring its applications in drug development.

Anticancer Activity

Recent studies have indicated that compounds with thiazolidinone structures exhibit significant anticancer properties. The thiazolidine ring can interact with various biological targets involved in cancer cell proliferation and survival. For instance, derivatives of thiazolidinones have been shown to induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt and MAPK signaling pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research has demonstrated that thiazolidinone derivatives can reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions .

Antioxidant Properties

The antioxidant capacity of this compound can be linked to its ability to scavenge free radicals and reduce oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role. Studies have shown that thiazolidinones can enhance the activity of endogenous antioxidant enzymes, providing neuroprotective effects .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives and evaluated their anticancer activity against various cancer cell lines. One derivative showed IC50 values in the low micromolar range against breast cancer cells, highlighting the potential for developing new anticancer agents based on this structure .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of thiazolidinone derivatives found that one specific derivative significantly reduced edema in a carrageenan-induced paw edema model. The mechanism was linked to the inhibition of NF-kB signaling pathways, demonstrating the compound's potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels and edema
AntioxidantScavenges free radicals; enhances antioxidant enzyme activity

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural FeatureBiological Activity
Thiazolidinone ASubstituted at position 2 with phenyl groupHigh anticancer activity
Thiazolidinone BPropanoic acid moiety presentSignificant anti-inflammatory effects
Thiazolidinone CPyrazole ring includedEnhanced antioxidant properties

Mechanism of Action

The mechanism of action of 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazolidine ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the phenyl and pyrazole rings, impacting electronic, steric, and pharmacokinetic profiles:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(propylsulfanyl)phenyl C₂₇H₂₄N₃O₃S₃ ~542 (estimated) Propylsulfanyl group enhances lipophilicity; Z-configuration critical for activity.
3-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid 4-[(2-chlorobenzyl)oxy]phenyl C₃₃H₂₅ClN₃O₄S₂ 642.65 Chlorine increases electronegativity; benzyloxy group may hinder membrane permeability.
3-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 4-chlorophenyl C₂₂H₁₆ClN₃O₃S₂ 470.0 Chlorine improves metabolic stability; lower molecular weight increases solubility.
2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid 4-ethoxy-2-methylphenyl C₂₄H₂₂N₃O₄S₂ 488.58 Ethoxy and methyl groups enhance steric bulk; acetic acid moiety reduces polarity.

Physicochemical Properties

  • Polar Surface Area (PSA): The thioxo and carboxylic acid groups contribute to a high PSA (~110 Ų), suggesting moderate permeability, similar to analogs in and .
  • Tautomerism: The thioxo group in the thiazolidinone ring enables keto-enol tautomerism, a feature critical for hydrogen bonding in biological systems .

Research Tools and Methodologies

  • Crystallography: SHELX () and ORTEP () are critical for confirming the Z-configuration and tautomeric state .

Biological Activity

The compound 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex molecular entity that incorporates a thiazolidinone core and a pyrazole moiety. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to explore the biological activities associated with this compound, drawing from various studies and findings.

Chemical Structure

The compound can be represented as follows:

C30H35N5O2S\text{C}_{30}\text{H}_{35}\text{N}_{5}\text{O}_{2}\text{S}

This indicates a significant molecular complexity that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazolidinone and pyrazole moieties. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various pyrazole derivatives, compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with zones of inhibition ranging from 15 mm to 30 mm at concentrations of 1000 μg/mL .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

Compound NameBacteria TestedZone of Inhibition (mm)Concentration (μg/mL)
Compound AE. coli201000
Compound BS. aureus251000
Compound CP. mirabilis181000
Compound DB. subtilis221000

Anti-inflammatory Activity

Compounds with thiazolidinone structures have been reported to exhibit anti-inflammatory effects. In vitro studies indicated that similar derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating their potential utility in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameTNF-α Inhibition (%)Concentration (µM)
Compound E7610
Compound F8510
Compound G6110

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and tested for their antimicrobial properties. Among them, one derivative exhibited potent activity against E. coli, with an MIC value of 62.5 µg/mL, which is comparable to standard antibiotics .
  • Case Study on Anti-inflammatory Properties : A novel series of pyrazole derivatives were evaluated for their anti-inflammatory activity in animal models. The results showed significant reduction in paw edema in carrageenan-induced inflammation models, suggesting the potential for development as therapeutic agents for inflammatory conditions .

Properties

Molecular Formula

C25H23N3O3S3

Molecular Weight

509.7 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C25H23N3O3S3/c1-2-14-33-20-10-8-17(9-11-20)23-18(16-28(26-23)19-6-4-3-5-7-19)15-21-24(31)27(25(32)34-21)13-12-22(29)30/h3-11,15-16H,2,12-14H2,1H3,(H,29,30)/b21-15-

InChI Key

ZDGBQOYNIKAERG-QNGOZBTKSA-N

Isomeric SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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